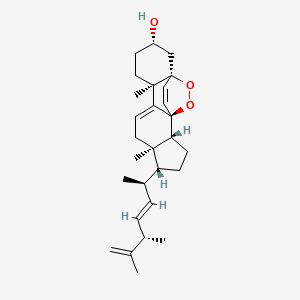

9(11)-Dehydroaxinysterol

Description

Overview of Marine-Derived Steroids in Chemical Biology

The marine environment is a vast reservoir of unique chemical structures, many of which have no terrestrial counterparts. bioscientifica.com Marine organisms, particularly invertebrates like sponges and corals, as well as marine-derived fungi, have proven to be prolific sources of novel steroids. bioscientifica.comtandfonline.com These marine steroids display a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and immunomodulatory properties. nih.govtandfonline.com

Challenging environmental conditions such as high salinity, immense pressure, and limited light have driven marine organisms to evolve distinct biosynthetic pathways, resulting in a plethora of unique secondary metabolites. tandfonline.com The structural complexity and diversity of these compounds make them valuable as lead structures in medicinal chemistry. nih.govmdpi.com Advances in analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, have been instrumental in the isolation and characterization of these often-minute quantities of complex molecules. nih.gov Despite promising bioactivity, the translation of these findings into clinical therapies remains a significant challenge. nih.gov

Contextualizing Novel Sterol Structures within Natural Product Chemistry

Natural product chemistry is dedicated to the discovery, isolation, structure elucidation, and study of chemical substances produced by living organisms. These natural products, including steroids, have historically been a crucial source of new medicines. nih.govmdpi.com The discovery of novel sterol structures is a key area of this research, as minor structural modifications to the steroid nucleus or its side chains can lead to profound differences in biological function. cdnsciencepub.comnih.gov

Sterols and other isoprenoids are of great interest for their roles in cell architecture and their potential applications in medicine and agriculture. eui.eu The search for novel sterols is often focused on identifying compounds with unique features, such as unusual side-chain oxygenation, or modifications like sulfation, which can confer specific biological activities. bioscientifica.comnih.gov This pursuit is vital for addressing pressing global health issues, including the rise of drug-resistant pathogens and the need for more effective cancer therapies. nih.gov

Significance of Dehydroaxinysterol Analogues in Steroid Bioresearch

9(11)-Dehydroaxinysterol is a specific example of a novel marine-derived steroid with notable biological potential. nih.gov It is classified as an epidioxyergostane-type steroid, a structural class known for its bioactivity. nih.govresearchgate.net Isolated from an Okinawan sponge of the genus Axinyssa, this compound has demonstrated significant growth inhibitory effects against human cancer cell lines. nih.govscribd.com

The key structural features of this compound are the double bond at the 9(11) position and the epidioxy bridge across the B-ring (5α,8α-epidioxy). This epidioxy moiety is a recurring feature in many bioactive marine steroids and is often associated with cytotoxic and antitumor properties. researchgate.netlookchem.com The ergostane-type side chain is also a common feature among bioactive fungal and marine steroids. tandfonline.com The unique combination of these structural elements in this compound and its analogues makes them important subjects for further investigation in cancer research and for structure-activity relationship studies.

Historical Perspectives on Axinysterol-Type Compounds

The discovery of axinysterol-type compounds is a relatively recent event in the history of marine natural product chemistry. This compound, along with the related compound axinysterol, was first reported as being isolated from the Okinawan sponge of the genus Axinyssa. nih.govscribd.com The structures of these compounds were determined through detailed spectroscopic analysis. nih.gov Research documented in 2004 also details the chemical investigation of sponges from the Axinyssa genus, leading to the isolation of axinysterol. chula.ac.th These discoveries underscore the importance of marine sponges as a source of novel chemical entities with potential therapeutic applications.

Detailed Compound Information

Below are tables detailing the properties of this compound and a list of related compounds.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C28H42O3 |

| Class | Steroid; Epidioxyergostane |

| Synonyms | CHEMBL515493, CHEBI:65733 |

| IUPAC Name | (3S,5S,8S,10R,13R,14R,17R)-17-[(2R,3E,5S)-5,6-dimethylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,3,4,10,12,13,14,15,16,17-decahydro-2H-5,8-epidioxycyclopenta[a]phenanthren-3-ol ontosight.ai |

| Source | Marine sponge of the genus Axinyssa nih.gov |

| Reported Bioactivity | Significant growth inhibitory effects against human cancer cell lines nih.govscribd.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-isocyanobisabolane-7,10-diene |

| 3β-hydroxy-cholesta-5,25-dien-24-one |

| 3β-hydroxy-24-methylene-5-cholesten-7-one |

| 5β,6-epoxy-24-methylene-cholestan-3β-ol |

| 9,11-dehydroergosterol peroxide |

| Apigenin-7-O-β-D-glycopyranoside |

| Asnovolin H |

| Asnovolin I |

| Axinysterol |

| Campesterol |

| Cholesterol |

| Chrysin-7-O-(β-D-glucopyranoside) |

| Chrysin-7-O-β-D-(6″-acetyl)glycopyranoside |

| D-pinitol |

| Ergosterol (B1671047) |

| Ergosterol peroxide |

| Lanosterol (B1674476) |

| Reticulatic acid |

| Reticulatin |

| Sitosterol |

| Squalamine |

| Stigmasterol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H40O3 |

|---|---|

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(1S,2R,5R,6R,10R,13S,15S)-5-[(2R,3E,5S)-5,6-dimethylhepta-3,6-dien-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol |

InChI |

InChI=1S/C28H40O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,19-23,29H,1,9-11,13-14,17H2,2-6H3/b8-7+/t19-,20+,21-,22+,23+,25+,26+,27+,28-/m0/s1 |

InChI Key |

UUHVMJGTJKDDFG-LEOBWYFPSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C |

Canonical SMILES |

CC(C=CC(C)C(=C)C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C |

Origin of Product |

United States |

Isolation and Purification Methodologies for 9 11 Dehydroaxinysterol

Source Organism Identification and Cultivation Strategies

The journey to isolate a marine natural product begins with the correct identification and sourcing of the biological material.

Marine sponges of the class Demospongiae, particularly from the order Axinellida, are prominent producers of a diverse array of sterols, including those with the characteristic 9(11)-dehydro moiety. nih.gov Species such as Axinella cannabina and those within the Axinyssa genus have been identified as rich sources of unique sterols. nih.govrsc.org For instance, a comprehensive study on Axinella cannabina led to the isolation of seventy-four distinct sterols, some of which possess a Δ⁵,⁷,⁹⁽¹¹⁾ nucleus, a feature closely related to 9(11)-Dehydroaxinysterol. rsc.orgrsc.org The accurate taxonomic identification of the source sponge is paramount, as the chemical profile can vary significantly even between closely related species.

Currently, the majority of novel marine sterols, including those related to this compound, are isolated from wild-harvested organisms. The cultivation of marine sponges presents significant challenges, hindering their use as a sustainable source for these compounds. Research into the culture of sponge cells or associated microorganisms, which may be the true producers of these metabolites, is an ongoing field of study but has not yet been established as a routine method for the production of specific sterols like this compound.

Extraction Techniques from Biological Matrices

Once the biological material is obtained, the next critical step is the extraction of the desired chemical constituents from the cellular matrix.

The initial step in isolating sterols from marine sponges typically involves solvent extraction of the fresh or freeze-dried material. The choice of solvent is crucial for efficiently extracting the target compounds while minimizing the co-extraction of undesirable substances.

A common approach involves the exhaustive extraction of the minced sponge tissue with a moderately polar solvent like ethyl acetate (B1210297) (EtOAc). vt.edu In other protocols, a sequence of solvents with increasing polarity is used. For example, fresh sponge tissues can be homogenized and successively extracted with methanol (B129727) (MeOH) and chloroform (B151607) (CHCl₃). mdpi.com The combined extracts are then concentrated, and the resulting aqueous suspension is subjected to liquid-liquid partitioning, for instance, between n-butanol and water, to separate compounds based on their polarity. mdpi.com

| Sponge Species | Extraction Solvent(s) | Reference |

| Axinella cannabina | Not explicitly detailed, but sterol mixture obtained for analysis. | rsc.org |

| Axinella polypoides | Methanol and Chloroform | mdpi.com |

| Axinyssa sp. | Ethyl Acetate | vt.edu |

| Axinella sinoxea | Methanol | nih.gov |

This table showcases various solvent systems used for the initial extraction of compounds from different Axinella and Axinyssa species.

Supercritical fluid extraction (SFE) is a modern and environmentally friendly alternative to traditional solvent extraction. It utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. While SFE has been applied for the extraction of various natural products, specific documented use for the isolation of this compound or its immediate precursors from marine sponges is not prevalent in the reviewed literature.

Chromatographic Separation Technologies

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of the target sterol.

The purification of sterols from the crude extract is a multi-step process often involving several chromatographic techniques. An initial fractionation is typically performed using open column chromatography (CC) on silica (B1680970) gel. vt.edu The column is eluted with a gradient of solvents, commonly a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, to separate the extract into fractions of decreasing polarity. vt.edu

Fractions containing the desired sterols are then subjected to more advanced and higher resolution chromatographic methods. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful tool for separating individual sterols. rsc.orgarizona.edu In the isolation of sterols from Axinella cannabina, reverse-phase HPLC was a key technique. rsc.org Furthermore, argentic (silver nitrate-impregnated) thin-layer chromatography (TLC) has been utilized, which is particularly effective for separating sterols based on the number and position of double bonds in their structure. rsc.org

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application | Reference |

| Open Column Chromatography | Silica Gel | n-hexane-Ethyl Acetate gradient | Initial fractionation of crude extract | vt.edu |

| Reverse-Phase HPLC | C18 | Not explicitly detailed | Separation of individual sterols | rsc.orgarizona.edu |

| Argentic TLC | Silica Gel impregnated with AgNO₃ | Not explicitly detailed | Separation of sterols based on unsaturation | rsc.org |

This table summarizes the chromatographic techniques commonly employed in the separation and purification of marine sterols.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a critical final step in the purification of this compound, offering high resolution to separate it from closely related sterols and other impurities. mdpi.comresearchgate.net Given the steroidal nature of the compound, both normal-phase and reversed-phase HPLC can be utilized.

Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of marine sterols. mdpi.complos.org A C18 column is a typical choice for the stationary phase due to its hydrophobic nature, which effectively retains nonpolar compounds like sterols. The mobile phase usually consists of a mixture of organic solvents such as methanol or acetonitrile (B52724) and water. plos.orgmdpi.comlipidmaps.org Gradient elution, where the solvent composition is changed over time, is often used to achieve optimal separation of a complex mixture.

For the isolation of this compound, a typical RP-HPLC protocol would involve injecting a pre-purified fraction onto a C18 column and eluting with a gradient of methanol or acetonitrile in water. The effluent is monitored by a UV detector, and fractions corresponding to the desired peak are collected.

Table 1: Illustrative Preparative HPLC Parameters for this compound Purification

| Parameter | Value | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) | plos.org |

| Mobile Phase | Gradient of Methanol in Water | plos.org |

| Flow Rate | 2-5 mL/min | plos.org |

| Detection | UV at 210 nm | mdpi.com |

| Injection Volume | Dependent on column loading capacity | General HPLC practice |

| Temperature | Ambient | General HPLC practice |

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. This method is particularly useful for the separation of natural products, including sterols. researchgate.netacs.org High-Speed Countercurrent Chromatography (HSCCC), a modern version of CCC, provides efficient separation and high sample loading capacity. mdpi.com

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. The selection of a suitable biphasic solvent system is crucial for a successful separation. For the separation of moderately polar compounds like sterols, solvent systems composed of hexane, ethyl acetate, methanol, and water in various proportions are commonly used. mdpi.com

In the context of isolating this compound, a crude fraction from the Axinyssa extract would be subjected to HSCCC. The selection of the solvent system would be optimized to achieve a partition coefficient (K) for the target compound that allows for good resolution.

Table 2: Hypothetical Countercurrent Chromatography (CCC) Parameters for Sterol Separation

| Parameter | Value | Source |

|---|---|---|

| Instrument | High-Speed Countercurrent Chromatograph | mdpi.com |

| Solvent System | n-Hexane/Ethyl Acetate/Methanol/Water | mdpi.com |

| Mode of Operation | Head-to-tail elution | General CCC practice |

| Rotational Speed | 800-1000 rpm | mdpi.comnih.gov |

| Flow Rate | 1-3 mL/min | mdpi.com |

| Detection | UV or Evaporative Light Scattering Detector (ELSD) | General CCC practice |

Flash Chromatography and Medium Pressure Liquid Chromatography (MPLC)

Flash chromatography and Medium Pressure Liquid Chromatography (MPLC) are indispensable techniques for the initial fractionation of the crude extract from the Axinyssa sponge. mdpi.commdpi.com These methods are faster and more cost-effective than HPLC, making them suitable for handling large quantities of crude material in the early stages of purification. They serve to separate the complex mixture into less complex fractions, which can then be further purified by HPLC.

Typically, a silica gel column is used as the stationary phase for normal-phase chromatography. The crude extract is loaded onto the column, and elution is carried out with a solvent gradient of increasing polarity, for instance, a hexane-ethyl acetate gradient. nih.gov MPLC systems offer better resolution and reproducibility than traditional flash chromatography due to the use of higher quality stationary phases and a pump to control the solvent flow. plos.orgmdpi.com

For the isolation of this compound, the crude extract would be subjected to silica gel MPLC, and fractions would be collected and analyzed (e.g., by TLC or analytical HPLC) to identify those containing the target compound.

Table 3: Representative MPLC Parameters for Initial Fractionation

| Parameter | Value | Source |

|---|---|---|

| Stationary Phase | Silica Gel (e.g., 40-63 µm) | nih.govmdpi.com |

| Column Dimensions | Dependent on sample amount | General MPLC practice |

| Mobile Phase | Step gradient of ethyl acetate in hexane | nih.gov |

| Flow Rate | 10-50 mL/min | mdpi.com |

| Detection | UV or collection of fractions for TLC analysis | General MPLC practice |

Advanced Gel Filtration and Adsorption Chromatography

Adsorption chromatography, primarily on silica gel or alumina, is a fundamental technique used in the initial cleanup and fractionation of the crude extract. nih.govaocs.org The separation is based on the differential adsorption of the components onto the stationary phase. As mentioned in the MPLC section, a gradient of solvents with increasing polarity is used to elute the compounds from the column.

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. bio-rad.comyoutube.com Porous beads are used as the stationary phase; larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. youtube.comnih.gov This technique is particularly useful for separating high molecular weight compounds or for desalting and buffer exchange. For the purification of this compound, gel filtration chromatography using media like Sephadex LH-20 can be employed to separate it from other compounds of significantly different molecular size. mdpi.com

Table 4: General Parameters for Adsorption and Gel Filtration Chromatography

| Chromatography Type | Stationary Phase | Mobile Phase Example | Principle of Separation | Source |

|---|---|---|---|---|

| Adsorption | Silica Gel | Hexane/Ethyl Acetate Gradient | Polarity | nih.gov |

| Gel Filtration | Sephadex LH-20 | Methanol or Chloroform/Methanol | Molecular Size | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 9 11 Dehydroaxinysterol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For 9(11)-Dehydroaxinysterol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of its proton (¹H) and carbon-¹³ (¹³C) chemical shifts.

A study on novel sterols isolated from marine organisms serves as a key reference for the spectroscopic analysis of this compound. The ¹H and ¹³C NMR data, acquired in deuterated chloroform (B151607) (CDCl₃), reveal the characteristic signals that define its unique structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 37.1 | 1.55, m; 1.88, m |

| 2 | 30.2 | 1.70, m; 1.95, m |

| 3 | 71.8 | 3.97, tt (11.2, 4.4) |

| 4 | 42.3 | 2.25, m; 2.35, m |

| 5 | 141.2 | - |

| 6 | 119.8 | 5.38, d (5.6) |

| 7 | 31.9 | 2.05, m |

| 8 | 30.2 | 1.60, m |

| 9 | 145.7 | - |

| 10 | 36.5 | - |

| 11 | 117.4 | 5.45, d (6.0) |

| 12 | 39.7 | 1.80, m; 2.10, m |

| 13 | 42.8 | - |

| 14 | 51.1 | 1.15, m |

| 15 | 24.5 | 1.25, m; 1.50, m |

| 16 | 28.0 | 1.18, m; 1.45, m |

| 17 | 56.0 | 1.05, m |

| 18 | 12.1 | 0.70, s |

| 19 | 19.4 | 1.02, s |

| 20 | 40.5 | 1.90, m |

| 21 | 21.1 | 1.03, d (6.8) |

| 22 | 138.2 | 5.25, dd (15.2, 7.2) |

| 23 | 129.5 | 5.18, dd (15.2, 7.6) |

| 24 | 42.8 | 2.20, m |

| 25 | 33.1 | 1.85, m |

| 26 | 19.7 | 0.98, d (6.8) |

| 27 | 20.0 | 1.00, d (6.8) |

| 28 | 17.6 | 0.85, d (6.8) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides initial chemical shift information, 2D NMR experiments are crucial for establishing the connectivity between atoms. sdsu.eduemerypharma.com

COrrelation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY correlations would confirm the sequence of protons within the steroid nucleus and the side chain. For instance, the correlation between the olefinic proton at C6 (δH 5.38) and the allylic protons at C7 (δH 2.05) helps to place the double bond. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous one-bond ¹H-¹³C connections. sdsu.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is vital for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary carbons that have no attached protons. For example, HMBC correlations from the methyl protons at C18 (δH 0.70) to carbons C12, C13, C14, and C17 would be expected, confirming the placement of this key angular methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. huji.ac.il This information is critical for determining the stereochemistry of the molecule. For example, NOESY correlations between the C18 methyl protons and specific axial protons on the steroid backbone would help to define the conformation of the ring system.

Solid-State NMR Applications

While solution-state NMR is ideal for the initial structural elucidation of soluble molecules like this compound, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in their solid form or within a biological membrane. For sterols, ssNMR is particularly valuable for studying their interactions within lipid bilayers, mimicking their natural environment.

Although specific ssNMR studies on this compound are not widely reported, the technique could be applied to understand its orientation and dynamics within a membrane. By incorporating isotopically labeled (e.g., ²H or ¹³C) this compound into liposomes, ssNMR could reveal details about its alignment relative to the lipid chains and the motional freedom of different parts of the molecule. This information is crucial for understanding its potential biological functions at the membrane level.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can further aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). escholarship.orgnih.gov This precision allows for the determination of the exact elemental formula of a molecule. For this compound, HRMS analysis, likely using an electrospray ionization (ESI) source, would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This measured mass can then be compared to the calculated masses of possible elemental formulas to unambiguously determine its composition (C₂₈H₄₂O₂).

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Elemental Formula |

| [M+H]⁺ | 411.3263 | 411.3261 | C₂₈H₄₃O₂ |

| [M+Na]⁺ | 433.3083 | 433.3080 | C₂₈H₄₂NaO₂ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), which is then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). wikipedia.orgnih.gov The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. This spectrum is a fingerprint of the molecule and provides valuable structural information.

The fragmentation of the sterol nucleus and the side chain would produce a characteristic pattern of product ions. For example, the loss of water (H₂O) from the hydroxyl group at C3 is a common fragmentation pathway for sterols. Cleavage of the side chain at various points would also generate specific fragment ions, the masses of which would help to confirm the structure of the side chain. Analysis of the MS/MS spectrum of this compound would allow for the piece-by-piece confirmation of its complex structure.

Chiral Mass Spectrometry for Stereoisomeric Discrimination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound; however, conventional MS cannot distinguish between stereoisomers. nih.gov Chiral mass spectrometry encompasses several methods designed to overcome this limitation, enabling the differentiation of enantiomers and diastereomers. This is particularly crucial for complex molecules like this compound, which contains multiple stereocenters.

The primary strategies in chiral mass spectrometry involve the formation of diastereomeric complexes by reacting the analyte with a chiral selector. These newly formed complexes have different physicochemical properties, which can lead to distinguishable mass spectra or fragmentation patterns. nih.goveso.org Another approach is the use of ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge in a drift tube. eso.org Diastereomeric ions often possess different collision cross-sections (CCS), allowing for their separation and distinct detection.

For a sterol like this compound, chiral liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly effective method. mdpi.com By using a chiral stationary phase, the different stereoisomers of the sterol can be chromatographically separated before they enter the mass spectrometer, allowing for their individual analysis and quantification. mdpi.commdpi.com While specific chiral MS studies on this compound are not extensively documented, the methodology has been successfully applied to discriminate stereoisomers of other complex lipids, demonstrating its essential role in establishing stereochemical purity and identity. mdpi.comnih.gov

Table 1: Comparison of Chiral Mass Spectrometry Approaches for Sterol Analysis

| Technique | Principle | Application to Stereoisomers | Reference |

| LC-MS/MS with Chiral Column | Chromatographic separation of stereoisomers prior to MS detection. | Separation and quantification of enantiomers and diastereomers. | mdpi.commdpi.com |

| Diastereomeric Complex Formation | Non-covalent interaction with a chiral selector to form distinguishable diastereomeric ions. | Differentiation based on fragmentation patterns or ion intensity. | nih.goveso.org |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions in the gas phase based on their collision cross-section (shape and size). | Discrimination of diastereomers with different three-dimensional structures. | eso.org |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule, provided that a suitable single crystal can be obtained. researchgate.neted.ac.uk This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted spots provides information about the arrangement of atoms within the crystal lattice, allowing for the construction of a precise three-dimensional model of the molecule. thieme-connect.de

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukthieme-connect.de This effect, which is most pronounced for atoms heavier than oxygen when using common X-ray sources like copper, creates small but measurable differences between the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). thieme-connect.deresearchgate.net Analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute structure of the chiral molecule. researchgate.net

While a crystal structure for this compound itself has not been reported in the reviewed literature, this technique has been paramount in confirming the absolute configurations of numerous other marine sterols with complex structures. mdpi.com For a molecule like this compound, obtaining a high-quality crystal can be challenging due to its structural flexibility. However, should a crystal be grown, X-ray diffraction would provide incontrovertible proof of the spatial arrangement of all atoms, including the stereochemistry at each chiral center and the conformation of the steroid rings, solidifying the assignments made by other spectroscopic methods.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a non-destructive technique used to identify the functional groups present in a molecule. mdpi.comnih.gov These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. arxiv.orgcore.ac.uk

For this compound, IR and Raman spectroscopy would be used to confirm the presence of key functional groups predicted by its proposed structure. The hydroxyl (-OH) group would exhibit a characteristic stretching band in the IR spectrum. The peroxide (O-O) linkage, a defining feature of epidioxysterols, typically shows a weak absorption in the IR spectrum but can sometimes be observed in the Raman spectrum. The carbon-carbon double bonds (C=C) within the steroid nucleus and side chain would produce distinct stretching vibrations in both IR and Raman spectra. mdpi.comcreative-biostructure.com The aliphatic C-H bonds of the steroidal skeleton and methyl groups would also yield strong, characteristic signals.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound This table presents typical frequency ranges for the expected functional groups. Actual values for the specific compound may vary.

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3500-3200 (broad) | 3500-3200 (weak) |

| Alkene (C=C) | Stretching | 1680-1620 (variable) | 1680-1620 (strong) |

| Peroxide (O-O) | Stretching | 900-800 (weak/variable) | 900-800 (variable) |

| Alkane (C-H) | Stretching | 3000-2850 (strong) | 3000-2850 (strong) |

| Methyl (C-H) | Bending | 1470-1430 & 1380-1365 | 1470-1430 & 1380-1365 |

| C-O | Stretching | 1260-1000 (strong) | 1260-1000 (weak) |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are exceptionally sensitive to the stereochemistry of a molecule. frontiersin.orgmgcub.ac.in ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength, while ORD measures the rotation of plane-polarized light across a range of wavelengths. frontiersin.orgresearchgate.net The resulting spectra, characterized by positive or negative peaks known as Cotton effects, provide a fingerprint of the molecule's absolute configuration.

The application of these techniques is particularly powerful when combined with computational chemistry. The experimental ECD spectrum of this compound can be compared to the theoretically calculated spectra for its possible stereoisomers. A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. aps.org

The chromophores within this compound, namely the conjugated diene system created by the Δ⁹(¹¹) and other double bonds, are expected to give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these effects are directly related to the chiral environment surrounding these chromophores, making ECD a powerful tool for confirming the stereochemical details of the entire molecule. aps.org

Computational Chemistry for Spectroscopic Data Interpretation

Modern structural elucidation of complex natural products is rarely complete without the aid of computational chemistry. Theoretical calculations, most commonly using Density Functional Theory (DFT), are essential for interpreting and validating experimental spectroscopic data. creative-biostructure.com For a molecule like this compound, computational methods serve several critical functions.

First, as mentioned above, DFT calculations are used to predict the ECD and ORD spectra for all possible stereoisomers of the molecule. This comparison is often the most reliable method for assigning absolute configuration when X-ray crystallography is not feasible. aps.org

Second, computational chemistry is used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the theoretical shifts for different potential structures and comparing them to the experimental data, chemists can resolve ambiguities and confirm the correct constitution and relative stereochemistry.

Finally, theoretical calculations can aid in the interpretation of vibrational spectra (IR and Raman). By calculating the vibrational frequencies and modes for a proposed structure, a theoretical spectrum can be generated. creative-biostructure.com Comparing this to the experimental spectrum helps in assigning the observed bands to specific molecular motions, providing a deeper level of structural confirmation. In essence, computational chemistry acts as the bridge between raw spectroscopic data and a definitive, high-confidence molecular structure.

Biosynthetic Pathways and Enzyme Mechanisms of 9 11 Dehydroaxinysterol

Precursor Incorporation Studies (e.g., Isotopic Labeling)

Isotopic labeling is a foundational technique used to trace the metabolic fate of precursor molecules into the final structure of a natural product. beilstein-journals.orgnih.gov For 9(11)-Dehydroaxinysterol, such studies would involve feeding the producing organism, likely a marine sponge or its microbial symbiont, with isotopically labeled versions of fundamental building blocks of the sterol pathway.

The primary precursors for sterol biosynthesis originate from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the five-carbon isoprenoid units. nih.gov Labeled versions of acetate (B1210297) ([¹³C] or [¹⁴C]-acetate) or mevalonate would be supplied to the organism. The incorporation of these labels into the this compound molecule, detected by mass spectrometry or NMR, would confirm its de novo synthesis.

To investigate later stages of the pathway, more advanced precursors would be utilized. Key experiments would include:

Labeled Squalene (B77637): Feeding with tritium-labeled squalene ([³H]-squalene) would verify that the axinysterol skeleton is derived from the cyclization of this common triterpenoid (B12794562) precursor.

Labeled Lanosterol (B1674476) or Cycloartenol (B190886): Introducing labeled forms of the initial cyclized sterols, lanosterol or cycloartenol, could help determine the primary tetracyclic intermediate. The relative efficiency of incorporation would indicate which cyclization product is the preferred substrate for downstream modifications in the producing organism.

These precursor incorporation studies are crucial for confirming the fundamental steps of the biosynthetic pathway and establishing the sequence of intermediate compounds.

| Labeled Precursor | Isotope Used | Purpose of Study |

| Acetate | ¹³C, ¹⁴C | To confirm de novo synthesis via the isoprenoid pathway. |

| Mevalonate | ¹³C, ¹⁴C, ³H | To verify the involvement of the mevalonate pathway. |

| Squalene | ³H, ¹³C | To confirm squalene as the acyclic triterpenoid precursor. |

| Lanosterol / Cycloartenol | ³H, ¹³C | To identify the initial tetracyclic sterol intermediate. |

Enzymatic Transformations and Key Intermediates

The formation of this compound from its linear precursor involves a cascade of precisely controlled enzymatic reactions. This process can be divided into the initial cyclization to form the core steroid nucleus, followed by a series of oxidative and reductive modifications, culminating in the characteristic desaturation at the C9-C11 position.

The biosynthesis of the characteristic four-ring sterol nucleus begins with the acyclic 30-carbon precursor, (3S)-2,3-oxidosqualene. The crucial cyclization step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In eukaryotes, two primary types of OSCs determine the initial structure of the sterol:

Lanosterol Synthase (LAS): This enzyme produces lanosterol and is the characteristic starting point for sterol biosynthesis in animals and fungi.

Cycloartenol Synthase (CAS): This enzyme produces cycloartenol, which features a cyclopropane (B1198618) ring at C9-C10, and is the typical precursor for phytosterols (B1254722) in plants and algae. nih.gov

In marine invertebrates like sponges, the sterol pathways can be chimeric, exhibiting features of both animal and plant pathways. nih.gov Therefore, the biosynthesis of this compound could potentially proceed through either a lanosterol or a cycloartenol intermediate. The cyclase enzyme protonates the epoxide of 2,3-oxidosqualene, initiating a cascade of ring-closing reactions to form the tetracyclic protosteryl cation intermediate, which is then stabilized and deprotonated to yield the final product.

Following the initial cyclization, the sterol intermediate undergoes a series of "tailoring" reactions to achieve the final structure. These modifications are primarily carried out by oxidative and reductive enzyme systems.

Oxidative Enzymes: Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes that play a critical role in steroid biosynthesis by catalyzing hydroxylations at various positions on the sterol nucleus and side chain. mdpi.com In the context of this compound biosynthesis, P450s are the most likely candidates for introducing hydroxyl groups that are either part of the final structure or serve as intermediates for subsequent reactions, such as the formation of the 9(11)-double bond.

Reductive Enzymes: Reductases are responsible for saturating double bonds within the sterol nucleus and side chain, often utilizing NADPH as a cofactor. For example, after the removal of methyl groups at C4 and C14, specific reductases are required to reduce the resulting double bonds, leading to the saturated sterol core seen in many mature sterols.

The specific combination and sequence of these oxidative and reductive steps define the unique structure of axinysterols.

The formation of the Δ⁹⁽¹¹⁾ double bond is a defining feature of this compound. While a single "9(11)-dehydrogenase" enzyme is not commonly described, this transformation is most plausibly achieved through a two-step enzymatic process involving hydroxylation followed by dehydration.

Hydroxylation: A specific cytochrome P450 monooxygenase likely hydroxylates the sterol intermediate at either the C9 or C11 position. Given the reactivity of these positions, enzymatic control is essential for regioselectivity. For instance, a C9-hydroxylase would produce a 9α-hydroxy sterol intermediate.

Dehydration: Following hydroxylation, a dehydratase enzyme would catalyze the elimination of a water molecule from the hydroxylated intermediate and an adjacent proton (from C11 in the case of a 9-hydroxy precursor, or from C9 in the case of an 11-hydroxy precursor). This elimination reaction results in the formation of the stable C9-C11 double bond.

This two-step mechanism is analogous to known biochemical transformations and is supported by chemical syntheses of Δ⁹⁽¹¹⁾-steroids, which often proceed via the dehydration of a C9 or C11 alcohol. rsc.orgepo.org Some desaturase enzymes have also been shown to possess dual functions, capable of both hydroxylation and desaturation, which could potentially accomplish this transformation. nih.gov

Genetic and Genomic Analysis of Biosynthetic Gene Clusters

The genes encoding the enzymes for a specific biosynthetic pathway are often physically clustered together on the chromosome of the producing organism. These biosynthetic gene clusters (BGCs) facilitate the coordinated regulation and expression of all necessary enzymes. mdpi.com The identification of the BGC for this compound is a key step toward understanding its biosynthesis at a genetic level.

The process of identifying the BGC would begin with sequencing the genome of the marine sponge or its associated microorganism that produces the compound. Modern bioinformatic tools, such as the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH), are then used to scan the genome for regions containing characteristic biosynthetic genes. nih.gov For a sterol like this compound, the search would focus on identifying a terpene-type BGC containing an oxidosqualene cyclase gene, which is a hallmark of sterol and triterpene biosynthesis. The surrounding genes within the cluster would then be analyzed for homologies to known sterol-modifying enzymes, such as P450s, methyltransferases, reductases, and dehydratases, to confirm the cluster's role in producing the target molecule.

Once a candidate BGC is identified, the next step is to functionally characterize the individual genes. This involves cloning the genes of interest and expressing them in a heterologous host. nih.gov

The typical workflow includes:

Gene Identification: Based on the bioinformatic analysis of the BGC, specific open reading frames (ORFs) are targeted. For example, the gene encoding the oxidosqualene cyclase would be identified based on its sequence similarity to known LAS or CAS genes. Similarly, candidate P450 genes responsible for hydroxylation would be selected.

Cloning: The identified genes are amplified from the genomic DNA or cDNA of the producing organism using the polymerase chain reaction (PCR). The amplified DNA is then inserted into an expression vector suitable for a heterologous host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. nih.govplos.org

Heterologous Expression and Functional Assay: The engineered host is cultured under conditions that induce the expression of the cloned gene. The function of the resulting enzyme is then tested. For example, if a candidate cyclase gene is expressed in a yeast strain that lacks its own cyclase, the production of lanosterol or cycloartenol from squalene would confirm its function. Similarly, expressing a candidate P450 gene along with a suitable redox partner in the presence of a sterol precursor would allow for the identification of the specific hydroxylation product, confirming the enzyme's role in the pathway. nih.gov

Through this systematic process of identification, cloning, and functional expression, the precise role of each enzyme in the biosynthesis of this compound can be determined. nih.govpnas.org

Functional Characterization of Recombinant Enzymes

The precise enzymatic machinery responsible for the biosynthesis of this compound in marine sponges of the genus Axinella remains an area of active investigation. To date, specific recombinant enzymes from Axinella involved in this pathway have not been functionally characterized in heterologous systems. However, insights can be drawn from the broader understanding of steroid-modifying enzymes in other organisms, which provides a framework for postulating the types of enzymes involved.

The formation of the characteristic 9(11)-double bond is likely catalyzed by a sterol desaturase. In general, sterol desaturases are a class of enzymes that introduce double bonds into the steroid nucleus. These enzymes are often membrane-bound and utilize molecular oxygen and a reducing equivalent, such as NADPH or NADH, to carry out the desaturation reaction. The functional characterization of a recombinant sterol desaturase would typically involve the following steps:

Identification and Cloning of the Gene: Putative sterol desaturase genes would first be identified from the transcriptome or genome of the Axinella sponge. This is often achieved through sequence homology to known sterol desaturases from other organisms.

Heterologous Expression: The identified gene would then be cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae. These hosts are chosen for their well-established genetic tools and ability to express foreign proteins.

Purification of the Recombinant Enzyme: The expressed recombinant enzyme would be purified from the host cells to isolate it from other cellular components.

In Vitro Enzyme Assays: The purified enzyme would then be incubated with a putative substrate, which in this case would likely be an axinysterol precursor lacking the 9(11)-double bond. The reaction products would be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine if the 9(11)-dehydro product is formed.

While specific data for Axinella enzymes is not yet available, the following table summarizes the general characteristics of sterol desaturases based on studies in other organisms, which can be extrapolated to the putative enzyme in this compound biosynthesis.

| Enzyme Class | Substrate Specificity | Cofactors | Cellular Localization | Reaction Type |

| Sterol C-9 Desaturase | Steroid nucleus | NADPH/NADH, O₂ | Endoplasmic Reticulum | Desaturation |

This table is based on general knowledge of sterol desaturases and serves as a model for the expected characteristics of the enzyme involved in this compound biosynthesis.

Future research focused on the identification and functional characterization of recombinant enzymes from Axinella will be crucial to definitively elucidate the biosynthetic pathway of this compound and to understand the unique catalytic mechanisms employed by marine organisms to produce their diverse array of steroids.

Comparative Biosynthesis with Related Axinysterols and Steroids

The biosynthesis of this compound can be understood in the broader context of steroidogenesis by comparing its putative pathway with that of other related axinysterols and more common steroids like cholesterol. While the specific enzymatic steps for many marine sterols are not fully elucidated, comparative analysis provides valuable insights into the evolution of these pathways and the origins of their structural diversity.

The fundamental building blocks and early stages of steroid biosynthesis are highly conserved across eukaryotes. The pathway typically begins with the cyclization of 2,3-oxidosqualene. In animals and fungi, this cyclization is catalyzed by lanosterol synthase to produce lanosterol. In plants and some marine invertebrates, cycloartenol synthase catalyzes the formation of cycloartenol. From these precursors, a series of demethylations, desaturations, and reductions lead to the vast array of sterols found in nature.

The biosynthesis of axinysterols, including this compound, is believed to diverge from the main sterol pathway at a later stage, likely after the formation of a common C27 or C28 sterol intermediate. The key distinguishing features of axinysterols are the modifications to the steroid nucleus and the side chain.

The following table provides a comparative overview of the key biosynthetic features of this compound, other axinysterols, and cholesterol.

| Feature | This compound | Other Axinysterols (e.g., Axinysterol A) | Cholesterol |

| Precursor | Putatively a C27 or C28 sterol | Putatively a C27 or C28 sterol | Lanosterol |

| Key Modifying Enzymes | Putative Sterol C-9 Desaturase | Hydroxylases, Epoxidases | Demethylases, Reductases, Isomerases |

| Characteristic Structural Moiety | Δ⁹⁽¹¹⁾ double bond | Varies (e.g., hydroxyl groups, epoxides) | Saturated tetracyclic ring system (in the final product) |

| Side Chain Modifications | Varies among analogs | Varies among analogs | Saturated C8 side chain |

The presence of the 9(11)-double bond in this compound is a significant modification. In many steroid biosynthetic pathways, the introduction of a double bond at this position is a key step that can lead to further modifications, such as aromatization of the B-ring or the formation of other unsaturated derivatives. The enzyme responsible for this step is likely a specific sterol C-9 desaturase.

In contrast, other axinysterols feature different modifications, such as hydroxylation or epoxidation at various positions on the steroid nucleus. These modifications are catalyzed by other classes of enzymes, primarily cytochrome P450 monooxygenases. The diversity of these modifying enzymes in marine sponges is thought to be a major driver of the incredible variety of marine sterols.

The biosynthesis of cholesterol, on the other hand, involves a more "standard" set of enzymatic reactions aimed at removing the methyl groups from lanosterol and saturating the double bonds in the B-ring and side chain. This results in the planar, rigid structure of cholesterol that is essential for its role in the membranes of higher animals.

The comparative analysis suggests that the biosynthetic pathway of this compound represents a specialized branch of the broader steroidogenic network. The evolution of a specific sterol C-9 desaturase in the ancestors of Axinella sponges likely enabled the production of this and other related dehydro-steroids, which may confer specific functional advantages in the marine environment.

Synthetic Strategies and Chemical Modification of 9 11 Dehydroaxinysterol

Total Synthesis Approaches

Total synthesis provides an unambiguous route to complex molecules, allowing for the introduction of labels and analogues that are inaccessible through biological means. The construction of the tetracyclic steroid nucleus and the stereochemically rich side chain of a molecule like 9(11)-Dehydroaxinysterol relies on a foundation of well-established and novel synthetic methodologies.

Retrosynthetic Analysis for Complex Steroid Skeletons

A retrosynthetic analysis of a complex steroid like this compound begins with the disconnection of the two main components: the tetracyclic core and the C-17 side chain. The tetracyclic system, featuring the characteristic 9(11)-double bond, can be conceptually disassembled through various strategies developed over decades of steroid synthesis. Common approaches involve sequential ring closures, such as an AB → ABC → ABCD strategy, or convergent approaches that couple A/B ring precursors with C/D ring precursors.

For the core of an axinysterol-type molecule, a key disconnection would be a Diels-Alder reaction to form the B-ring, establishing the crucial trans-fusion of the B, C, and D rings. Alternatively, a polyene cyclization, mimicking the biosynthetic pathway of lanosterol (B1674476), could be envisioned to construct the entire tetracyclic system in a highly stereoconvergent manner. The 9(11)-dehydro moiety is often considered a late-stage introduction, arising from a precursor with oxygenation at C-11 or C-9.

The side chain presents its own set of challenges. A primary disconnection is at the C-17–C-20 bond, separating the steroid nucleus from the side chain. This allows for the separate synthesis of a chiral side-chain fragment, which can then be coupled to a C-17 functionalized steroid core. This convergent strategy is often preferred as it allows for flexibility and independent optimization of the synthesis of each fragment.

| Synthetic Approach | Description | Key Reactions |

| Linear Synthesis | Sequential construction of the rings (e.g., A → AB → ABC → ABCD). | Robinson annulation, aldol (B89426) condensation, Diels-Alder reaction. |

| Convergent Synthesis | Independent synthesis of key fragments (e.g., AB-ring system and D-ring with side chain) followed by coupling. | Organometallic coupling, Wittig reaction, aldol condensation. |

| Biomimetic Synthesis | Mimicking the natural biosynthetic pathway. | Polyene cyclization initiated by epoxide opening. |

Stereoselective Reaction Development for Chiral Centers

The axinysterol skeleton contains numerous stereocenters that must be controlled precisely. The stereochemistry of the ring junctions is paramount and is often established during the ring-forming reactions. For instance, catalytic hydrogenation of unsaturated precursors is a common method to set the stereochemistry at C-17. Hydrogenation of a Δ¹⁶-double bond typically occurs from the less hindered α-face, stereospecifically generating the natural configuration at C-17 researchgate.net.

Conjugate Addition: The addition of organocuprates to α,β-unsaturated ketones (enones) on the D-ring can establish the stereorelationship between C-17 and C-20 in a highly controlled manner blogspot.com.

Ene Reaction: The ene reaction of (17Z)-ethylidene steroids with various enophiles can introduce functionalized side chains while setting the natural steroid configuration at C-20 researchgate.net.

Anion-Accelerated Oxy-Cope Rearrangement: This powerful sigmatropic rearrangement has been employed for the stereoselective installation of complex side chains at C-17 and C-20 researchgate.net.

Strategic Introduction of the 9(11)-Dehydro Moiety

The Δ⁹⁽¹¹⁾ double bond is a key structural feature and a common intermediate in the synthesis of many biologically active corticosteroids. Its introduction can be achieved through several strategic dehydration or elimination reactions.

One of the most common methods is the dehydration of an 11β-hydroxy steroid . This transformation can be effected using a variety of reagents, such as thionyl chloride in pyridine (B92270) or methyl chlorosulfinate. However, these methods can sometimes lead to mixtures of Δ⁹⁽¹¹⁾ and Δ¹¹'¹²⁾ isomers. More regioselective methods have been developed to favor the desired 9(11)-olefin.

Alternatively, the elimination can start from a 9α-hydroxy steroid . Treatment of a 9α-hydroxy steroid with dehydrating agents like boron trifluoride etherate or under acidic conditions can provide the 9(11)-dehydro steroid in high yield. This approach avoids the formation of the 8(9)-dehydro isomer, which can be a problematic byproduct in other methods.

A third strategy involves the deoxygenation of a 9,11-epoxy steroid . These epoxides, which can be prepared from the corresponding olefin, undergo selective ring-opening and elimination upon treatment with reagents like hydroiodic acid (HI) to furnish the Δ⁹⁽¹¹⁾ steroid.

| Precursor | Reagent/Method | Key Advantage |

| 11β-Hydroxysteroid | Thionyl chloride/pyridine, PCl₅, Mesyl chloride followed by elimination | Readily available precursors |

| 9α-Hydroxysteroid | Boron trifluoride etherate, p-Toluenesulfonic acid | High regioselectivity for the 9(11) double bond |

| 9,11-Epoxysteroid | Hydroiodic acid (HI) | Selective formation of the Δ⁹⁽¹¹⁾ product |

Semisynthesis from Precursor Steroids

Given the complexity of a total synthesis, semisynthesis from readily available natural sterols is an attractive and often more practical approach. Starting materials such as cholesterol, ergosterol (B1671047), or phytosterols (B1254722) (e.g., β-sitosterol) provide the basic tetracyclic framework, which can then be chemically modified.

Derivatization of Naturally Abundant Sterols

The first step in a semisynthetic route is often the degradation or modification of the existing side chain of the starting sterol. For instance, microbial degradation of phytosterols is a cost-effective industrial method to produce 17-oxosteroids. These compounds are ideal precursors for the introduction of new, more complex side chains, such as that found in axinysterols rug.nl.

Cholesterol and ergosterol are also valuable starting materials. Their side chains can be cleaved oxidatively to provide pregnane-type intermediates. The existing functionality within the steroid nucleus, such as the Δ⁵ double bond in cholesterol, can be used to introduce other functional groups or to modify the stereochemistry of the A/B ring junction. Derivatization techniques, such as silylation or acetylation of hydroxyl groups, are routinely used to protect sensitive functionalities during multi-step synthetic sequences.

Regioselective and Stereoselective Functionalization

Once a suitable precursor is obtained, the key challenge is the regioselective and stereoselective introduction of the functional groups that define this compound. This includes the installation of the 9(11)-double bond and the construction of the unique side chain.

The introduction of the 9(11)-unsaturation in a semisynthetic context typically relies on the functionalization of the C-ring. If the starting material lacks oxygenation at C-11 (as is the case with cholesterol), methods involving remote C-H activation or microbial hydroxylation can be employed to introduce a hydroxyl group at C-11, which can then be dehydrated as described previously.

The construction of the side chain at C-17 onto a 17-keto steroid precursor is a pivotal step. The stereochemistry of this newly formed side chain is critical. The Wittig reaction is a classic method to form the C-17–C-20 double bond, which can then be selectively reduced. Modern cross-coupling reactions, such as Suzuki or Negishi couplings, offer powerful alternatives for attaching complex, pre-synthesized side-chain fragments to the steroid core. These methods allow for the convergent and efficient assembly of the final target molecule from advanced intermediates.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be systematically approached by modifying its three key structural regions: the side chain, the hydroxyl groups, and the core ring system.

Structural Modification at the Side Chain

The complex side chain of this compound is a prime target for structural modification to explore its impact on biological activity. Marine organisms themselves produce a vast diversity of sterols with unusual side chains, often featuring unique alkylation, oxidation, and cyclization patterns, which inspires synthetic efforts.

Key strategies for side chain modification include:

Alkylation and Dealkylation: Introducing or removing alkyl groups, particularly at positions like C-24, can significantly influence biological activity. This can be achieved through multi-step synthetic sequences involving the formation of key intermediates that allow for the introduction of various alkyl substituents.

Oxidation and Functionalization: The introduction of polar functional groups, such as hydroxyl or carboxyl moieties, can alter the molecule's pharmacokinetic properties. For instance, methods to introduce a carboxyl group at the C-24 position have been developed for other steroids to mimic the structure of bile acids. Research on the synthesis of 9,11-secosterol analogues has shown that the presence of a cholesterol-type side chain is a major determinant of biological activity, while the introduction of hydroxyl or ketone functions on the side chain did not necessarily increase cytotoxicity.

Allenic and Cyclopropane (B1198618) Analogues: The synthesis of steroidal allenes has been explored as a strategy to inhibit sterol biosynthesis. Similarly, the unique cyclopropane ring found in gorgostane-type steroids presents another motif for incorporation into the side chain of this compound analogues to probe specific biological interactions.

| Modification Strategy | Target Position(s) | Potential Reagents/Methods | Desired Outcome |

| Alkylation | C-24 | Grignard reagents, Organocuprates | Altered steric bulk and lipophilicity |

| Introduction of Carboxyl Group | Side Chain Terminus | Ozonolysis, Jones Oxidation | Increased polarity, mimicry of bile acids |

| Hydroxylation | Various side chain carbons | Osmium tetroxide, Sharpless asymmetric dihydroxylation | Introduction of polar contacts for receptor binding |

| Allenic Group Formation | Side Chain | Wittig reaction with allene (B1206475) precursor | Sterol biosynthesis inhibition |

| Cyclopropanation | C-22, C-23 | Simmons-Smith reaction | Introduction of conformational rigidity |

Derivatization of Hydroxyl Groups and Ring System Alterations

The polyhydroxylated nature of the this compound core offers multiple sites for derivatization, which can be used to create prodrugs, enhance stability, or improve analytical detection.

Derivatization of Hydroxyl Groups: Standard methods in steroid chemistry can be applied to derivatize the hydroxyl groups. These reactions are typically necessary for analytical procedures like gas chromatography-mass spectrometry (GC-MS) to create volatile and thermally stable compounds.

Silylation: Trimethylsilyl (B98337) (TMS) ethers are commonly prepared using reagents like trimethylsilyl triflate, especially for hindered tertiary hydroxyl groups.

Esterification: Acyl chlorides and anhydrides can be used to form esters, which can act as prodrugs or modify the compound's solubility and bioavailability.

Etherification: Formation of ethers can protect hydroxyl groups during subsequent synthetic steps or introduce new functionalities.

| Derivative Type | Reagent Example | Purpose |

| Silyl Ether | Trimethylsilyl triflate | Increase volatility for GC-MS analysis |

| Ester | Acetic Anhydride, Pyridine | Prodrug formation, altered solubility |

| Carbonate | Alkyl Chloroformates | Stable derivative for analysis |

Ring System Alterations: A significant alteration to the steroid nucleus is the cleavage of one of the rings, leading to seco-steroids. The 9(11)-double bond in this compound makes it an interesting precursor for the synthesis of 9,11-secosteroids, a class of marine natural products with unique structures and biological activities.

A chemoenzymatic approach has been developed for the synthesis of 9,11-secosteroids starting from related natural corticosteroids. This two-step method involves:

Stereo- and regioselective hydroxylation at C-9: This is accomplished using whole-cell biocatalysis, which introduces a hydroxyl group adjacent to the C-11 position.

Chemical cleavage of the C-9—C-11 bond: The resulting vicinal diol is then cleaved, opening the C-ring to form the 9,11-seco steroid skeleton.

This method is advantageous as it operates under mild conditions and avoids the use of toxic oxidants. The synthesis of novel 9,11-secosterol analogues has been explored to establish structure-activity relationships, revealing that a ketone function at C-9 is crucial for anticancer activity.

Introduction of Heteroatoms and Aromatic Moieties

Incorporating heteroatoms or aromatic rings into the steroid skeleton can dramatically alter the compound's chemical and biological properties, often leading to enhanced potency or selectivity for a particular biological target.

Introduction of Heteroatoms: Heteroatom-containing steroids, where one or more carbon atoms in the steroidal framework are replaced by atoms like nitrogen, oxygen, or sulfur, represent a diverse class of compounds with a wide range of therapeutic potential. For example, pyridosteroids (steroids containing a pyridine ring) are a promising class of compounds. Synthetic methods to create them include:

Multicomponent Reactions: One-pot synthesis of ketosteroids with aryl aldehydes, active methylene (B1212753) components, and ammonium (B1175870) acetate (B1210297) can yield pyridine rings fused to the steroid skeleton.

Palladium-Catalyzed Cyclizations: These methods have been applied on a large scale in organic synthesis to create various nitrogen-containing heterocycles fused to the steroid core.

Introduction of Aromatic Moieties: Aromatization of one of the steroid rings is another key modification strategy. The enzyme aromatase, a cytochrome P450 enzyme, is responsible for the natural conversion of androgens to estrogens by aromatizing the A-ring. In the laboratory, aromatization can be achieved through chemical methods:

Oxidative Dehydrogenation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for dehydrogenating cyclic systems to form aromatic rings.

Metal-Catalyzed Aromatization: Electrophilic ruthenium fragments have been shown to selectively aromatize the A-ring of steroids through demethylation and dehydrogenation.

For a precursor like this compound, the B-ring could be a target for aromatization, although this would be a challenging synthetic transformation requiring multiple steps.

Synthetic Methodology Development Relevant to Steroid Synthesis

The total synthesis of complex polycyclic natural products like steroids has been a driving force for the development of new synthetic strategies. Modern synthetic methods focus on efficiency, selectivity, and the ability to rapidly build molecular complexity.

Key areas of development relevant to the synthesis of this compound and its analogues include:

C-H Functionalization: These methods allow for the direct conversion of C-H bonds into new functional groups, even at late stages of a synthesis. This provides a powerful tool for creating analogues without needing to restart the synthesis from the beginning. Sequential and site-selective C-H functionalization has been used to construct polysubstituted aromatic rings in other complex natural products.

Radical-Based Transformations: Radical reactions have been strategically employed in the synthesis of skeletally diverse natural products. Methods like visible-light-mediated reactions and photoradical-mediated skeletal rearrangements offer novel ways to construct and modify complex polycyclic systems.

Chemoenzymatic Strategies: As seen in the synthesis of 9,11-secosteroids, the combination of biological catalysis with chemical synthesis offers a powerful approach. Enzymes can provide unparalleled stereo- and regioselectivity for reactions like hydroxylation, which can be difficult to achieve with traditional chemical reagents.

One-Pot and Cascade Reactions: Strategies that form multiple bonds and rings in a single operation, such as those involving alkyne annulation, significantly improve synthetic efficiency. These methods are crucial for the rapid construction of diverse polycyclic scaffolds from simple starting materials.

These advanced synthetic strategies not only hold promise for a future total synthesis of this compound but also provide the tools necessary to create a diverse library of analogues for biological evaluation.

Structure Activity Relationship Sar Studies and Molecular Modeling

Systematic Evaluation of Structural Modifications on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological effect. For analogs of 9(11)-Dehydroaxinysterol, which belongs to the 9,11-secosterol class of marine natural products, research has identified several key structural components that govern their cytotoxic and anticancer activities.

Systematic studies involving the synthesis and biological evaluation of various 9,11-secosterol analogs have revealed critical insights. A pivotal finding is the significance of the side chain. Analogs possessing a cholesterol-type side chain have been shown to be a major determinant of biological activity nih.gov. Modifications to this side chain can dramatically alter the compound's potency. For instance, in a study of 23 different 9,11-secosterols isolated from the gorgonian coral Subergorgia suberosa, the nature of the side chain was found to be the primary factor influencing cytotoxicity against HeLa cells, even when the steroidal nucleus was identical nih.gov.

Furthermore, the functionality on the steroidal core plays a crucial role. The presence of a ketone group at the C-9 position has been identified as crucial for anticancer activity nih.gov. In contrast, the introduction of a hydroxyl or ketone function at the C-22 position on the side chain did not lead to an increase in cytotoxicity, suggesting that modifications at this position are not beneficial for this specific activity nih.gov. One of the most potent compounds identified in a particular study featured both the absence of a hydroxyl group and the presence of a double bond in its stigmasterol-type side chain, highlighting the nuanced effects of side-chain structure on activity nih.gov.

These findings provide a valuable framework for chemists and pharmacologists to design and synthesize more effective antitumor agents based on the 9,11-secosteroid scaffold nih.gov.

Table 1: Structure-Activity Relationship of 9,11-Secosterol Analogs This table summarizes key findings from SAR studies on 9,11-secosterol analogs, indicating the effect of specific structural features on cytotoxic activity.

| Structural Feature/Modification | Position | Effect on Cytotoxic Activity | Reference |

| Cholesterol-type side chain | C-17 | Major determinant of activity | nih.gov |

| Ketone functional group | C-9 | Crucial for activity | nih.gov |

| Hydroxyl/Ketone function | C-22 (side chain) | Did not increase cytotoxicity | nih.gov |

| Absence of side-chain hydroxyl & presence of double bond | Side chain | Potent cytotoxicity | nih.gov |

Computational Chemistry and Molecular Docking

While specific molecular modeling studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of computational chemistry and molecular docking are widely applied to the broader class of marine steroids to predict and rationalize their biological activities. These methods provide insights at the atomic level, guiding further experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to predict its binding mode within the active site of a specific protein target, such as an enzyme or receptor implicated in cancer progression (e.g., Bcl-2 or Cyclin-Dependent Kinases) researchgate.net.

The process involves generating a three-dimensional model of the ligand (this compound) and docking it into the crystal structure of the target protein. A scoring function is then used to estimate the binding affinity, ranking different binding poses. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For marine steroids, these in silico studies have been used to screen large libraries of compounds against cancer-related targets, helping to identify promising leads for further development researchgate.netmdpi.com.

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when binding to its target. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. Techniques like molecular dynamics (MD) simulations can be used to explore the conformational space of the sterol and its potential protein targets. MD simulations model the atomic movements over time, providing a dynamic view of the molecule's behavior and its interactions with the target protein, which can help validate the stability of binding modes predicted by docking mdpi.comnih.gov. By understanding the energy landscape, researchers can better predict which conformations are most likely to be biologically active.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is another crucial computational strategy in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor.

For a class of compounds like marine steroids, a pharmacophore model can be developed based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). Once validated, this model serves as a 3D query to screen large virtual databases of compounds, such as libraries of marine natural products, to identify novel molecules that match the pharmacophore and are therefore likely to be active semanticscholar.orgmdpi.com. This virtual screening approach significantly accelerates the discovery of new potential drug candidates from vast chemical libraries semanticscholar.org. For instance, a structure-based pharmacophore model was successfully used to screen a library of over 14,000 marine natural products to identify potential inhibitors of the mTOR kinase, a key cancer target semanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

In a QSAR study, molecular descriptors (numerical values that encode chemical information about a molecule) are calculated for a set of compounds with known activities. These descriptors can represent physicochemical properties, topology, or 3D features. Statistical methods are then used to build a regression model correlating these descriptors with biological activity. Although specific 3D-QSAR studies on this compound are not prominent in the literature, this methodology has been successfully applied to other classes of steroids, such as steroid alkaloids, to create predictive models for their cytotoxic activities mdpi.com. Such models can explain the main SAR trends and provide a rationale for the selectivity of certain compounds, guiding the design of analogs with improved potency mdpi.com.

De Novo Design Principles for Enhanced Activity

De novo drug design involves the computational creation of novel molecular structures with desired properties, starting from scratch. These methods can be either receptor-based, where a molecule is built directly within the active site of a target protein, or ligand-based, using information from known active molecules mdpi.com.

For a scaffold like this compound, de novo design algorithms could be employed to generate novel analogs with potentially enhanced activity. Starting with the core secosterol structure or a key fragment, the software can iteratively add atoms or molecular fragments, optimizing the growing structure to fit the binding site of a target protein or to match a pharmacophore model. Advanced methods, including those utilizing artificial intelligence and machine learning, can explore vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches mdpi.com. This strategy provides innovative ideas for discovering new chemical entities by suggesting novel scaffold variations and optimizing for multiple properties simultaneously, including synthetic feasibility researchgate.net.

Advanced Applications and Research Directions

Development of 9(11)-Dehydroaxinysterol as a Biochemical Probe

Biochemical probes are indispensable tools in chemical biology, designed to selectively bind to biological macromolecules and help elucidate their function. Natural products, with their inherent bioactivity and structural complexity, are excellent starting points for probe development. nih.gov The development of this compound into a biochemical probe would involve strategic chemical modifications to introduce reporter or affinity tags without compromising its native binding properties.

| Probe Component | Function | Example Moiety | Purpose in Studying this compound |

| Affinity Handle | Enables specific binding to the biological target. | The core this compound structure. | To interact with its natural cellular protein target(s). |

| Reporter/Affinity Tag | Allows for detection or isolation of the probe-target complex. | Biotin, Fluorophore (e.g., Fluorescein). | To pull down and identify binding proteins (Biotin) or visualize their location in cells (Fluorophore). |